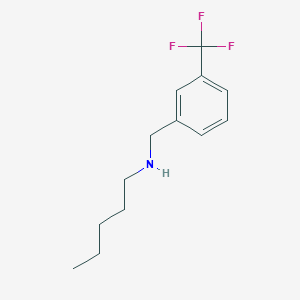

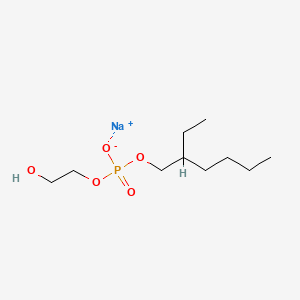

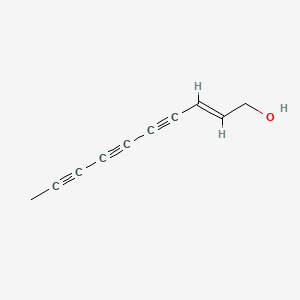

(Z)-2-Decene-4,6,8-triyn-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

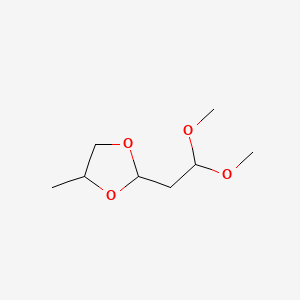

(Z)-2-デセン-4,6,8-トリイン-1-オールは、3つの三重結合とヒドロキシル基を持つデセン骨格を含む独特の構造を持つ有機化合物です。

2. 製法

合成経路と反応条件: (Z)-2-デセン-4,6,8-トリイン-1-オールの合成は通常、単純な有機分子から始めて複数のステップを必要とします。一般的な方法の1つは、脱ハロゲン化および水酸化などの反応を介してアルキンを結合させることです。反応条件は、通常、ナトリウムアミドなどの強塩基と、パラジウムまたは銅などの触媒の使用を必要とし、カップリング反応を促進します。

工業的生産方法: 工業的な環境では、(Z)-2-デセン-4,6,8-トリイン-1-オールの生産は、反応条件と収率をより適切に制御できる連続式反応器を使用してスケールアップできます。蒸留やクロマトグラフィーなどの高度な精製技術を使用することで、最終製品の純度が高くなります。

3. 化学反応の分析

反応の種類: (Z)-2-デセン-4,6,8-トリイン-1-オールは、次のようなさまざまな種類の化学反応を起こします。

酸化: ヒドロキシル基は酸化されてアルデヒドまたはカルボン酸を形成できます。

還元: 三重結合は、水素化反応を使用して二重結合または単結合に還元できます。

置換: ヒドロキシル基は、求核置換反応によって他の官能基に置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 通常、パラジウムまたは白金触媒の存在下で水素ガスを使用します。

置換: 塩化チオニルまたは三臭化リンなどの試薬が、ヒドロキシル基をハロゲン化物に変換するために使用されます。

主な生成物: これらの反応から形成される主な生成物には、使用される特定の反応条件と試薬に応じて、さまざまなアルケン、アルカン、および置換アルコールが含まれます。

4. 科学研究での応用

化学: (Z)-2-デセン-4,6,8-トリイン-1-オールは、特に複雑な分子構造の形成における有機合成の構成要素として使用されます。その複数の三重結合は、ポリマーや先端材料の合成において汎用性の高い中間体となっています。

生物学と医学: 生物学研究では、(Z)-2-デセン-4,6,8-トリイン-1-オールは、生物活性化合物としての可能性について研究されています。その独特の構造は、さまざまな生物学的標的に結合できるため、創薬や生化学的研究の候補となっています。

産業: 産業的には、(Z)-2-デセン-4,6,8-トリイン-1-オールは、特殊化学品や材料の製造に使用されます。その反応性により、コーティング、接着剤、その他の高性能材料に適しています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Decene-4,6,8-triyn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of alkynes through a series of reactions, including dehydrohalogenation and hydroxylation. The reaction conditions often require the use of strong bases, such as sodium amide, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

化学反応の分析

Types of Reactions: (Z)-2-Decene-4,6,8-triyn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into halides.

Major Products: The major products formed from these reactions include various alkenes, alkanes, and substituted alcohols, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: (Z)-2-Decene-4,6,8-triyn-1-ol is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its multiple triple bonds make it a versatile intermediate in the synthesis of polymers and advanced materials.

Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive compound. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactive nature makes it suitable for use in coatings, adhesives, and other high-performance materials.

作用機序

(Z)-2-デセン-4,6,8-トリイン-1-オールがその効果を発揮するメカニズムは、主にその反応性の三重結合とヒドロキシル基によるものです。これらの官能基により、さまざまな化学反応に参加し、他の分子と共有結合を形成できます。生物系では、酵素や受容体に相互作用し、それらの活性を阻害または修飾することがあります。

類似化合物:

2-デシン-4,6,8-トリイン-1-オール: 類似の構造ですが、立体化学が異なります。

2-デセン-4,6-ジイン-1-オール: 三重結合の1つがありません。

2-デセン-4,8-ジイン-1-オール: 三重結合の位置が異なります。

独自性: (Z)-2-デセン-4,6,8-トリイン-1-オールは、三重結合の特定の配列とヒドロキシル基の存在により、ユニークです。

類似化合物との比較

2-Decyne-4,6,8-triyn-1-ol: Similar structure but with different stereochemistry.

2-Decene-4,6-diyne-1-ol: Lacks one of the triple bonds.

2-Decene-4,8-diyne-1-ol: Different positioning of the triple bonds.

Uniqueness: (Z)-2-Decene-4,6,8-triyn-1-ol is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group

特性

CAS番号 |

6071-16-5 |

|---|---|

分子式 |

C10H8O |

分子量 |

144.17 g/mol |

IUPAC名 |

(E)-dec-2-en-4,6,8-triyn-1-ol |

InChI |

InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+ |

InChIキー |

JTVVPVMSFPTJLN-CMDGGOBGSA-N |

異性体SMILES |

CC#CC#CC#C/C=C/CO |

正規SMILES |

CC#CC#CC#CC=CCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。